molecular formula C18H13Cl2NO3 B1420708 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-50-7

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420708
CAS No.: 1160256-50-7
M. Wt: 362.2 g/mol
InChI Key: OKKPBGFRIBKNAC-UHFFFAOYSA-N
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Description

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-chloro-2-(3,4-dimethoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux.

The reaction results in the formation of this compound with the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and optimization for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and dimethoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

IUPAC Name

8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(20)22)11-4-3-5-13(19)17(11)21-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKPBGFRIBKNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182553
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-50-7
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
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